Boc-Cys(tBu)-OH

Vue d'ensemble

Description

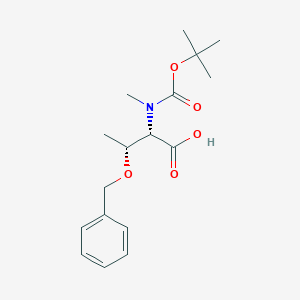

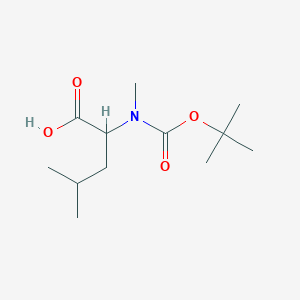

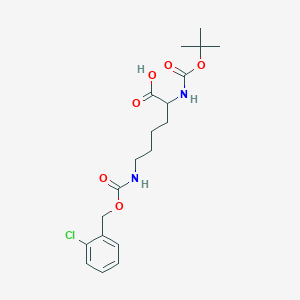

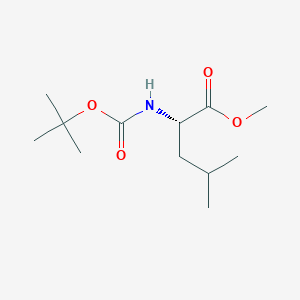

Boc-Cys(tBu)-OH, also known as Nα-Boc-S-tert-butyl-L-cysteine, is a cysteine derivative . It is used in peptide synthesis and has applications in peptide and protein science .

Synthesis Analysis

The use of the tert-butyl-oxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Molecular Structure Analysis

The chemical formula of this compound is C12H23NO4S. It has a molecular weight of 309.45 g/mol .

Chemical Reactions Analysis

Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.38 g/mol. Its molecular formula is C12H23NO4S .

Applications De Recherche Scientifique

Synthèse peptidique

Boc-Cys(tBu)-OH est couramment utilisé dans la synthèse peptidique, en particulier lors de l'utilisation du tert-butyloxycarbonyl (Boc) comme groupe protecteur de l'amine Nα. Cette méthode est avantageuse pour la synthèse de peptides hydrophobes et de peptides contenant des groupes ester et thioester .

Semisynthèse de protéines

Le composé joue un rôle dans la semisynthèse de protéines, où il aide à la synthèse de peptides complexes riches en ponts disulfures .

Marquage des peptides/protéines

Les techniques de marquage des peptides/protéines in vitro et in vivo utilisent souvent this compound en raison de ses propriétés protectrices, permettant des modifications spécifiques sans affecter d'autres parties de la molécule .

Formation de ponts disulfures

this compound est essentiel pour la formation de ponts disulfures, qui sont cruciaux pour l'intégrité structurale et la fonction de nombreuses protéines .

Études comparatives

Les chercheurs utilisent this compound pour comparer différents groupes protecteurs de la cystéine, évaluant leurs conditions de déprotection et leur efficacité globale en chimie peptidique et protéique .

Synthèse de peptides hydrophobes

Le composé est particulièrement utile dans la synthèse de peptides hydrophobes, qui sont difficiles à produire en raison de leur nature non polaire .

Mécanisme D'action

Target of Action

Boc-Cys(tBu)-OH is primarily used as a protecting group in peptide synthesis . Its primary targets are the cysteine residues in peptides and proteins. The role of this compound is to protect the thiol group of cysteine during peptide synthesis, preventing unwanted side reactions .

Mode of Action

This compound interacts with its targets (cysteine residues) by forming a covalent bond with the thiol group of cysteine. This protects the cysteine residue from reacting with other groups during peptide synthesis . The Boc group protects the amino terminus, while the tBu group protects the thiol side chain of cysteine .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . It enables a vast array of peptide and protein chemistry, including the synthesis of peptides containing ester and thioester moieties .

Result of Action

The use of this compound in peptide synthesis results in the successful formation of peptides with the correct sequence and structure. By protecting the cysteine residues, it prevents unwanted side reactions and ensures the correct folding and disulfide bond formation in the synthesized peptides .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis. For example, the Alloc group is stable in TFA/DCM (24 h, 50 °C), but base-labile – piperidine treatment (30% in DMF, 3 h, 30 °C) of Boc-Cys(Alloc)–OH results in complete removal of the Alloc group . Therefore, the choice of solvents, temperature, and other reaction conditions can affect the efficacy and stability of this compound in peptide synthesis.

Orientations Futures

The future directions in the field of peptide synthesis with Boc-Cys(tBu)-OH involve the development of more efficient synthetic procedures, taking advantage of automation, novel protection strategies, microwave assistance, improved isolation and purification methods, as well as advanced analytics . There is also a growing interest in synthetic peptides for the treatment of various diseases, which presents new opportunities for the use of this compound .

Analyse Biochimique

Biochemical Properties

Boc-Cys(tBu)-OH plays a significant role in peptide and protein synthesis . It interacts with a variety of enzymes and proteins, facilitating the synthesis of complex disulfide-rich peptides . The nature of these interactions is largely dependent on the specific enzymes and proteins involved, and the conditions under which the reactions take place .

Cellular Effects

The effects of this compound on cells and cellular processes are largely determined by its role in peptide and protein synthesis . It can influence cell function by contributing to the formation of proteins that play key roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules during peptide and protein synthesis . It can bind to enzymes and other proteins, facilitating the formation of amide bonds . This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change depending on the stability of the compound and the conditions of the experiment . Information on the compound’s degradation and long-term effects on cellular function can be obtained from in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on the specific transporters or binding proteins it interacts with . This can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGARKMDCQCLMCS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461358 | |

| Record name | Boc-Cys(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56976-06-8 | |

| Record name | Boc-Cys(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.